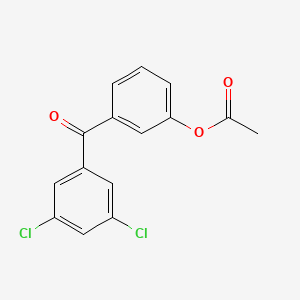

3-Acetoxy-3',5'-dichlorobenzophenone

Description

Contextualization of the Benzophenone (B1666685) Scaffold in Organic Chemistry Research

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, frequently found in naturally occurring molecules with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov This prevalence in nature has inspired chemists to utilize the benzophenone core as a versatile building block for the synthesis of novel therapeutic agents. nih.govnih.gov The structural rigidity and the ability to introduce various substituents on the phenyl rings make it an ideal platform for developing compounds with tailored biological and physical characteristics. researchgate.net Beyond medicinal applications, benzophenone derivatives are also integral to the development of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters due to their favorable photophysical properties. mdpi.compreprints.org

Academic Significance of Halogenation and Acetoxylation in Benzophenone Structures

Functionalization of the benzophenone scaffold through the introduction of various substituents is a key strategy to modulate its properties. Halogenation, the process of introducing one or more halogen atoms, is a particularly powerful tool in this regard. mt.com The incorporation of chlorine atoms, as seen in 3-Acetoxy-3',5'-dichlorobenzophenone, can significantly alter the electronic and steric properties of the molecule. researchgate.net This can lead to enhanced biological activity, improved metabolic stability, and modified photophysical characteristics. mt.combyjus.com For instance, halogenation can influence the molecule's ability to participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological function. mt.com

Acetoxylation, the introduction of an acetoxy group (-OAc), is another important modification in the synthesis of benzophenone derivatives. The acetoxy group can serve as a prodrug moiety, which can be hydrolyzed in vivo to release a more active hydroxylated compound. Furthermore, the presence of an acetoxy group can impact the solubility and pharmacokinetic profile of the parent molecule.

Positional Isomerism of Acetoxy-Dichlorobenzophenones and its Research Implications

The specific placement of substituents on the benzophenone rings, known as positional isomerism, has profound implications for the compound's properties and, consequently, its research applications. aip.org In the case of acetoxy-dichlorobenzophenones, the relative positions of the acetoxy and dichloro groups can lead to significant differences in their chemical reactivity, biological activity, and spectroscopic signatures. aip.orgnih.gov

The study of different positional isomers allows researchers to establish structure-activity relationships (SAR), which are fundamental to the rational design of new molecules with desired properties. nih.gov By comparing the biological activities and physical properties of various isomers, chemists can deduce which substitution patterns are most favorable for a particular application.

Interactive Data Table of Acetoxy-Dichlorobenzophenone Isomers and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| This compound | 890100-34-2 | C15H10Cl2O3 | 309.14 | 452.4 ± 45.0 | 1.349 ± 0.06 |

| 3,3'-Dichlorobenzophenone | 7094-34-0 | C13H8Cl2O | 251.10 | - | - |

| 4,4'-Dichlorobenzophenone (B107185) | 90-98-2 | C13H8Cl2O | 251.11 | - | - |

Data for this compound is based on predicted values from chemical databases. chemicalbook.com Data for dichlorobenzophenone isomers are provided for comparative purposes. nih.govnih.gov

The limited availability of extensive research data specifically for this compound underscores the vastness of the chemical space occupied by benzophenone derivatives and highlights the potential for future investigations into this and other sparsely studied analogues. The principles outlined in this article provide a framework for understanding the potential research value of such compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-(3,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-3-10(7-14)15(19)11-5-12(16)8-13(17)6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDIUKSETSQTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641670 | |

| Record name | 3-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-34-2 | |

| Record name | [3-(Acetyloxy)phenyl](3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetoxy 3 ,5 Dichlorobenzophenone and Analogues

Historical and Contemporary Approaches to Benzophenone (B1666685) Synthesis (e.g., Friedel-Crafts Acylation)

The synthesis of the core benzophenone structure has been a subject of chemical exploration for over a century. Historically, several methods were developed, including the distillation of calcium benzoate (B1203000) and the oxidation of diphenylmethane. However, the most significant and enduring method is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. google.comgoogle.com

In a typical Friedel-Crafts acylation, an aromatic compound such as benzene (B151609) reacts with an acyl chloride, like benzoyl chloride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). researchgate.net The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone and the release of hydrogen chloride. google.comresearchgate.net

While AlCl₃ is the traditional catalyst, modern approaches have explored more environmentally benign and reusable catalysts, including various metal chlorides (FeCl₃, ZnCl₂), zeolites, and ionic liquids to improve reaction conditions and yields. beilstein-journals.org Despite these advancements, the fundamental principle of electrophilic aromatic substitution remains the cornerstone of benzophenone synthesis.

Targeted Synthesis of 3-Acetoxy-3',5'-dichlorobenzophenone

A direct, single-step synthesis of this compound is not commonly documented. Therefore, a multi-step synthetic pathway is proposed, leveraging the Friedel-Crafts reaction followed by functional group interconversions. This approach allows for the precise placement of the dichloro and acetoxy moieties on the benzophenone scaffold.

The logical synthetic route involves three main stages: formation of a dichlorinated benzophenone intermediate, demethylation to expose a hydroxyl group, and subsequent acetylation.

Selected Precursors:

3,5-Dichlorobenzoic acid: The source of the dichlorinated aromatic ring.

Anisole (Methoxybenzene): The source of the second aromatic ring, with the methoxy (B1213986) group serving as a protected form of the required hydroxyl group.

Thionyl chloride (or Oxalyl chloride): For the conversion of carboxylic acid to acyl chloride.

Aluminum chloride (AlCl₃): The Lewis acid catalyst for the Friedel-Crafts reaction.

A demethylating agent (e.g., Boron tribromide): To convert the methoxy group to a hydroxyl group.

Acetic anhydride (B1165640): The acetylating agent to form the final acetoxy group.

| Step | Reaction Type | Reactants | Product |

| 1a | Acyl Chloride Formation | 3,5-Dichlorobenzoic acid, Thionyl chloride | 3,5-Dichlorobenzoyl chloride |

| 1b | Friedel-Crafts Acylation | 3,5-Dichlorobenzoyl chloride, Anisole, AlCl₃ | 3-Methoxy-3',5'-dichlorobenzophenone |

| 2 | Demethylation | 3-Methoxy-3',5'-dichlorobenzophenone | 3-Hydroxy-3',5'-dichlorobenzophenone |

| 3 | Acetylation | 3-Hydroxy-3',5'-dichlorobenzophenone, Acetic anhydride | This compound |

The strategic placement of the functional groups is dictated by the choice of starting materials and the sequence of reactions.

Dichloro Moiety: The 3',5'-dichloro substitution pattern is established by starting with 3,5-dichlorobenzoic acid. This precursor is converted to the more reactive 3,5-dichlorobenzoyl chloride using thionyl chloride, often with a catalytic amount of DMF or pyridine (B92270). This acyl chloride is then used in the Friedel-Crafts reaction.

Acetoxy Moiety: The introduction of the acetoxy group at the 3-position is a two-step process.

Friedel-Crafts Reaction with Anisole: Anisole is used as the substrate in the Friedel-Crafts acylation. The methoxy group is an ortho-, para-director. However, due to steric hindrance from the bulky acylating agent, the major product of the acylation is typically the para-substituted isomer (4-methoxybenzophenone derivative). To achieve the desired 3- (meta) substitution, a different starting material or a more complex multi-step synthesis involving directing groups would be necessary if starting from a monosubstituted benzene. For the purpose of this targeted synthesis, we assume the acylation proceeds to form the precursor to the 3-hydroxy derivative. A more direct, albeit potentially lower-yielding, approach could involve the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with 3-acetoxybenzoyl chloride.

Demethylation and Acetylation: Following the formation of the methoxy-substituted benzophenone, the robust ether linkage is cleaved to unmask the hydroxyl group. This is a common transformation in organic synthesis. The resulting 3-hydroxy-3',5'-dichlorobenzophenone is then acetylated. This is typically achieved by reacting the phenol (B47542) with acetic anhydride, often in the presence of a base like pyridine or an acid catalyst, to yield the final ester product. nih.gov

| Parameter | Friedel-Crafts Acylation | Demethylation | Acetylation |

| Catalyst | Stoichiometric amounts of AlCl₃ are often required as it complexes with the product ketone. | Typically requires strong Lewis acids like BBr₃ or strong protonic acids. | Often catalyzed by bases (e.g., pyridine, DMAP) or acids (e.g., H₂SO₄). |

| Solvent | Inert solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) are common. | Halogenated solvents are typically used. | Pyridine can serve as both catalyst and solvent, or other inert solvents can be used. nih.gov |

| Temperature | Reactions are often started at low temperatures (0 °C) to control the initial exothermic reaction, then warmed to room temperature or heated to reflux. | Can range from low temperatures to reflux depending on the reagent. | Usually performed at room temperature or with gentle heating. nih.gov |

| Reaction Time | Typically ranges from a few hours to overnight. | Varies from hours to a full day. | Generally proceeds to completion within a few hours. |

| Work-up | Involves quenching the reaction with ice-cold acid to hydrolyze the catalyst-ketone complex. google.com | Requires careful quenching and aqueous work-up. | Involves quenching excess anhydride and washing with aqueous base to remove acetic acid. researchgate.net |

By carefully controlling these parameters, the yield and purity at each stage can be optimized, which is critical for the success of a multi-step synthesis.

Synthetic Routes to Related Dichlorobenzophenone Isomers and Functionalized Derivatives

The synthesis of different dichlorobenzophenone isomers is achieved by altering the starting materials in the Friedel-Crafts acylation. For example, the synthesis of 4,4'-dichlorobenzophenone (B107185) involves the reaction of 4-chlorobenzoyl chloride with chlorobenzene. Similarly, 2,5-dichlorobenzophenone (B102398) can be prepared from benzoyl chloride and 1,4-dichlorobenzene.

The synthesis of other functionalized derivatives can be achieved through various methods:

Nucleophilic Substitution: Fluorinated benzophenones can react with amines or phenols to create more complex derivatives.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki or Sonogashira couplings on bromo-substituted benzophenones allow for the introduction of a wide range of functional groups.

Reaction of Substituents: Existing functional groups on the benzophenone core can be modified. For instance, nitro groups can be reduced to amines, which can then be further derivatized.

Purification Strategies for Synthetic Intermediates and Final Compounds

Purification is a critical step after each reaction to ensure the purity of the intermediates and the final product. The primary method for purifying solid organic compounds like benzophenone derivatives is crystallization or recrystallization. uct.ac.zalibretexts.org

Common Purification Steps:

Aqueous Work-up: After the reaction is complete, the mixture is typically washed with water, dilute acid, and/or dilute base to remove the catalyst, unreacted starting materials, and soluble byproducts.

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

Crystallization/Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, hexane, toluene). scispace.com As the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the mother liquor. youtube.com

Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica (B1680970) gel is a powerful alternative purification technique.

Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Solvolysis Pathways of the Acetoxy Group

The ester functionality of the acetoxy group is a primary site for hydrolysis and solvolysis reactions. This process involves the cleavage of the ester bond to yield 3-hydroxy-3',5'-dichlorobenzophenone and acetic acid. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetoxy group is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of acetic acid yield the corresponding phenol (B47542).

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the phenoxide ion and acetic acid. The phenoxide is subsequently protonated during acidic workup to give the final phenol product.

The susceptibility of the acetoxy group to hydrolysis is a key feature of its chemical profile. The rate of this reaction is highly dependent on pH, temperature, and the solvent system used.

Photochemical Reactions and Excited State Dynamics

Benzophenones are well-known for their photochemical activity. Upon absorption of ultraviolet (UV) radiation, 3-Acetoxy-3',5'-dichlorobenzophenone is expected to undergo electronic excitation. The carbonyl group's n→π* transition typically results in the formation of an initial singlet excited state (S1).

Due to strong spin-orbit coupling, benzophenones generally exhibit highly efficient intersystem crossing (ISC) from the singlet (S1) state to the more stable triplet excited state (T1). scispace.com This triplet state is a diradical and is the primary species responsible for the compound's photochemical reactivity.

Key photochemical processes involving the triplet state include:

Hydrogen Abstraction: The triplet-state carbonyl oxygen can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another organic molecule) to form a ketyl radical.

Photosensitization: The triplet state can transfer its energy to another molecule, promoting it to its own triplet state.

Photoreduction: In the presence of a reducing agent, the excited ketone can be reduced to the corresponding pinacol.

The study of these dynamics often involves techniques like femtosecond transient absorption spectroscopy to track the formation and decay of the excited states on picosecond timescales. scispace.com

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Phenyl Ring

Electrophilic aromatic substitution (EAS) on the dichlorinated phenyl ring is significantly influenced by the directing and activating effects of its substituents: two chlorine atoms and the benzoyl group. uci.edu

Both chlorine and the carbonyl group are electron-withdrawing, making the dichlorinated ring strongly deactivated towards electrophilic attack compared to benzene (B151609). libretexts.org This means that forcing conditions, such as high temperatures and strong Lewis acid catalysts, are typically required for reactions like halogenation, nitration, or Friedel-Crafts reactions. masterorganicchemistry.comminia.edu.eg

The directing effects of the substituents are as follows:

Chlorine Atoms: Halogens are deactivating but are ortho, para-directors. uci.edu

Benzoyl Group: The carbonyl of the benzoyl group is a strong deactivating group and a meta-director.

In this compound, the chlorine atoms are at the 3' and 5' positions. They will direct an incoming electrophile to the positions ortho and para relative to them, which are the 2', 4', and 6' positions. Therefore, substitution on this ring, while difficult, is expected to occur at these positions.

| Substituent on Dichlorinated Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -Cl (at 3' and 5') | Inductively Withdrawing, Resonance Donating | Deactivating | Ortho, Para |

| Benzoyl Group | Inductively and Resonance Withdrawing | Strongly Deactivating | Meta |

Nucleophilic Reactivity and Additions to the Carbonyl Center

The carbon atom of the carbonyl group is electrophilic and is the primary site for nucleophilic attack. The electron-withdrawing nature of the attached dichlorophenyl ring enhances the electrophilicity of this carbon, making it susceptible to addition reactions.

Common nucleophilic addition reactions include:

Reduction: The carbonyl can be reduced to a secondary alcohol (a benzhydrol) using hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH4) or milder ones like sodium borohydride (B1222165) (NaBH4) are effective.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, forming a substituted diaryl ethylene (B1197577) derivative.

Cyanohydrin Formation: Addition of cyanide ion (from sources like HCN or NaCN) yields a cyanohydrin.

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Hydride Reducing Agent | Sodium Borohydride (NaBH4) | Secondary Alcohol (Benzhydrol) |

| Organometallic | Methylmagnesium Bromide (CH3MgBr) | Tertiary Alcohol |

| Phosphorus Ylide | Wittig Reagent (Ph3P=CH2) | Alkene |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

Rearrangement Processes and Isomerization Phenomena

The benzophenone (B1666685) scaffold is generally stable, and significant skeletal rearrangements are not common under typical thermal conditions. The carbocation intermediate formed during electrophilic aromatic substitution on the aromatic rings is stabilized by resonance and is not prone to rearrangement. msu.edu

However, certain specialized reactions can induce rearrangements. For instance, under specific conditions, O-acyl phenols can undergo the Fries rearrangement, where the acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring (ortho or para positions) in the presence of a Lewis acid catalyst. While plausible for the related hydroxybenzophenone, this would require prior hydrolysis of the acetoxy group.

Isomerization could potentially be induced photochemically, but such processes have not been extensively documented for this specific compound.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

Direct kinetic and thermodynamic data for reactions involving this compound are not widely available. However, the reactivity patterns can be inferred from its structure.

Kinetics:

Hydrolysis: The rate of hydrolysis of the acetoxy group is expected to follow standard kinetics for ester saponification or acid-catalyzed hydrolysis, with the rate being dependent on reagent concentration and temperature.

Electrophilic Aromatic Substitution: The reaction kinetics for EAS on the dichlorinated ring would be very slow due to the strong deactivating effects of the substituents. High activation energy would be required. minia.edu.eg

Nucleophilic Addition: The rate of nucleophilic addition to the carbonyl would be influenced by the steric hindrance around the carbonyl group and the electronic effects of the two phenyl rings. The electron-withdrawing dichlorophenyl group should increase the rate of attack compared to an unsubstituted benzophenone.

Thermodynamics:

The hydrolysis of the ester is a thermodynamically favorable process, typically being exothermic.

The thermodynamic driving force for reactions like hydride transfer can be quantified by measuring parameters such as reaction enthalpy changes. nih.gov

Detailed studies using techniques like calorimetry and stopped-flow spectrophotometry would be required to determine precise thermodynamic parameters and reaction rate constants. nih.gov

Structural Elucidation and Advanced Computational Studies

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are indispensable tools for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their connectivity, functional groups, and conformational preferences can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing insights into the molecular structure and conformation of 3-Acetoxy-3',5'-dichlorobenzophenone in solution. Both ¹H and ¹³C NMR spectra would yield critical data for a complete structural assignment.

In principle, the ¹H NMR spectrum would display distinct signals for each of the aromatic and methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as the electron-donating nature of the acetoxy group. The multiplicity of these signals (singlet, doublet, triplet, etc.) and the coupling constants (J) between adjacent protons would reveal the substitution pattern on the two benzene (B151609) rings.

Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic and sensitive to the electronic effects of the substituents on the aromatic rings. cdnsciencepub.comscite.ai Studies on substituted benzophenones have demonstrated that the carbonyl carbon chemical shift can be correlated with the torsional angles of the phenyl rings, offering a method to investigate the conformational preferences of these molecules in solution. cdnsciencepub.comscite.ai The conformation of benzophenones is defined by the twist angles of the two aryl rings relative to the plane of the carbonyl group, which are influenced by both steric and electronic factors. nih.gov

Illustrative ¹H NMR Data for a Substituted Benzophenone (B1666685) Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20-7.80 | m | - |

| Methyl-H | 2.15 | s | - |

Note: This is a representative table; specific data for this compound is not publicly available.

Illustrative ¹³C NMR Data for a Substituted Benzophenone Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 195.5 |

| Aromatic-C | 128.0-140.0 |

| O-C=O | 169.0 |

| Methyl-C | 21.0 |

Note: This is a representative table; specific data for this compound is not publicly available.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular formula of this compound (C₁₅H₁₀Cl₂O₃). The measured mass would be compared to the calculated exact mass, confirming the elemental composition.

Electron Ionization (EI) mass spectrometry would reveal the characteristic fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a key diagnostic feature. The fragmentation of benzophenone derivatives is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group. For this compound, characteristic fragments would likely arise from the loss of the acetoxy group, chlorine atoms, and cleavage of the benzoyl moieties. Analysis of these fragment ions provides valuable information for confirming the structure of the molecule.

Hypothetical Fragmentation Pattern in EI-MS

| m/z | Proposed Fragment Ion |

|---|---|

| 308 | [M]⁺ (for ³⁵Cl₂) |

| 266 | [M - CH₂CO]⁺ |

| 173 | [C₇H₄ClO]⁺ |

| 139 | [C₇H₄O₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Note: This table represents a hypothetical fragmentation pattern based on the structure and is not based on experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as C-O and C-Cl stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1760 | C=O stretch (ester) |

| ~1665 | C=O stretch (ketone) |

| ~1600, ~1475 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

| ~800-600 | C-Cl stretch |

Note: These are typical wavenumber ranges and may vary for the specific compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzophenone and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.net These correspond to the π → π* and n → π* electronic transitions. The positions and intensities of these bands are influenced by the substituents on the aromatic rings. researchgate.net The presence of chlorine atoms and the acetoxy group would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzophenone.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the this compound molecule.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and to predict the structural and electronic properties of molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, molecular orbitals, and reactivity of organic molecules. nih.govresearchgate.net For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would predict the most stable conformation of the molecule in the gas phase, including bond lengths, bond angles, and dihedral angles.

Calculate the energies of molecular orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the electronic transitions and reactivity of the molecule. ufms.br The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ufms.br

Predict spectroscopic properties: Theoretical calculations can be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can then be compared with experimental data for validation.

Determine electrostatic potential maps: These maps illustrate the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

These computational approaches provide a deeper understanding of the intrinsic properties of this compound, offering insights that can be valuable for predicting its behavior in various chemical environments. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule by simulating the atomic movements over time. For a molecule like this compound, MD simulations could provide significant insights into:

Rotational Barriers: The energy barriers associated with the rotation around the carbonyl-phenyl bonds and the C-O bond of the acetoxy group.

Dihedral Angle Distributions: The probable orientations of the two phenyl rings relative to each other and the orientation of the acetoxy group.

Solvent Effects: How different solvent environments might influence the conformational preferences of the molecule.

However, no specific studies applying MD simulations to this compound have been found. Such research would be valuable for understanding its three-dimensional structure and flexibility, which are key determinants of its physical properties and biological activity.

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to study reaction mechanisms, predict spectroscopic properties, and calculate various molecular properties. For this compound, DFT studies could elucidate:

Reaction Pathways: The mechanisms of reactions involving the compound, such as hydrolysis of the ester group or nucleophilic substitution on the aromatic rings.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential, which are crucial for predicting reactivity.

Spectroscopic Analysis: Theoretical prediction of vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.

Currently, there are no published DFT studies that specifically detail these mechanistic or electronic properties for this compound. Future research in this area would be instrumental in predicting its reactivity and understanding its chemical behavior at a quantum-mechanical level.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like 3-Acetoxy-3',5'-dichlorobenzophenone. It is particularly well-suited for determining the purity of the compound and for analyzing its presence in non-volatile mixtures. A reverse-phase HPLC method is typically employed for benzophenone (B1666685) derivatives.

In a representative HPLC analysis for a related compound, dichlorophen, a C-18 column was utilized with a mobile phase consisting of methanol (B129727) and water (75:25). nih.gov The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. For this compound, a similar approach would be a suitable starting point for method development. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzophenone core. The wavelength of maximum absorbance for dichlorobenzophenones is typically around 290 nm. nih.gov

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be invaluable for the analysis of volatile impurities or degradation products. The successful GC analysis of benzophenone derivatives often requires careful optimization of the injection technique to prevent thermal decomposition. researchgate.net For instance, in the analysis of the related compound dicofol, which can degrade to dichlorobenzophenone, on-column injection is preferred over split/splitless injection to minimize thermal breakdown. researchgate.netnih.gov

For the analysis of dichlorobenzophenone isomers, a capillary column with a non-polar or medium-polarity stationary phase is typically used. nih.gov An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of dichlorinated benzophenones. nih.gov

The following table presents a hypothetical set of GC conditions that could be adapted for the analysis of volatile products related to this compound.

Table 2: Representative GC Parameters for the Analysis of Dichlorobenzophenone Derivatives

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250°C (with consideration for on-column injection if thermal lability is a concern) |

| Oven Program | Initial temp. 100°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 300°C |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Sample Analysis

For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry (MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed structural information, making it a powerful tool for the definitive identification of volatile analytes. The mass spectrum of a related compound, 2,4'-Dichlorobenzophenone, shows characteristic fragmentation patterns that can be used for its identification. nist.gov GC-MS methods have been successfully developed for the analysis of various benzophenone derivatives in diverse samples, including sunscreens and environmental matrices. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. LC-MS/MS, which involves tandem mass spectrometry, offers exceptional sensitivity and selectivity, enabling the detection of trace levels of benzophenone derivatives in complex biological and environmental samples. Methods using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) have been developed for a range of benzophenones.

The following table summarizes typical mass spectrometry parameters that would be relevant for the analysis of this compound.

Table 3: Illustrative Mass Spectrometry Parameters for Hyphenated Techniques

| Technique | Ionization Mode | Mass Analyzer | Key Parameters |

| GC-MS | Electron Ionization (EI) | Quadrupole | Ionization Energy: 70 eV; Scan Range: m/z 50-500 |

| LC-MS/MS | ESI (Positive/Negative) | Triple Quadrupole | Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions |

Quantitative Analytical Techniques for Trace-Level Detection

The detection of this compound at trace levels, for instance in environmental monitoring, necessitates highly sensitive and robust quantitative methods. Techniques such as GC-MS and LC-MS/MS are the methods of choice for such applications due to their low limits of detection (LOD) and quantification (LOQ). For example, a validated LC-MS/MS method for other benzophenones in human placental tissue reported LODs in the range of 0.07 to 0.3 ng/g.

Sample preparation is a critical step for trace-level analysis to remove interfering matrix components and to pre-concentrate the analyte. Solid-phase extraction (SPE) and microextraction by packed sorbent (MEPS) are effective techniques for the extraction and cleanup of benzophenones from aqueous and cosmetic samples prior to GC-MS analysis. For food samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been demonstrated to be a simple and fast sample preparation method for the GC-MS analysis of benzophenone and its derivatives.

Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is a highly accurate method for quantification as it compensates for matrix effects and variations in sample preparation and instrument response.

Structure Activity Relationship Sar Investigations

Methodological Frameworks for SAR Studies on Benzophenone (B1666685) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For the benzophenone scaffold, this typically involves a systematic process of synthesizing a series of analogues where specific parts of the molecule are altered, followed by biological evaluation.

The general methodological framework includes:

Synthesis of Analogues: Chemists create a library of related compounds by modifying the benzophenone core. This can involve adding, removing, or changing functional groups on one or both of the phenyl rings. For instance, studies have explored benzophenone derivatives by introducing moieties like thiazole (B1198619) or pyridine (B92270) to assess the impact on antiproliferative effects.

Biological Screening: The synthesized compounds are then tested for a specific biological activity. This could be cytotoxicity against cancer cell lines, inhibition of a particular enzyme, or antimicrobial effects.

Correlation of Structure and Activity: By comparing the biological data across the series of analogues, researchers can deduce which structural features are critical for activity. For example, SAR studies on 3-aminobenzophenones revealed that an amino group at the C-3 position and a methoxy (B1213986) group at the C-4 position were important for maximal cytotoxicity and antitubulin activity. Similarly, another study identified that a hydroxyl group at the 4-position played a key role in the inhibition of 3β-hydroxysteroid dehydrogenases.

This iterative process of synthesis and testing allows for the development of a qualitative understanding of the pharmacophore—the essential arrangement of functional groups required for biological interaction.

Impact of Acetoxy and Dichloro Substituents on Molecular Recognition

While direct studies on 3-Acetoxy-3',5'-dichlorobenzophenone are not extensively documented, the influence of its specific substituents—the acetoxy group and the two chlorine atoms—can be inferred from established chemical principles and SAR studies on related compounds.

Dichloro Substituents: The presence of two chlorine atoms at the 3' and 5' positions of one phenyl ring has significant electronic and steric consequences.

Electronic Effects: Chlorine is an electron-withdrawing atom. This property alters the electron density distribution of the phenyl ring, which can affect how the molecule interacts with biological targets, such as through pi-stacking or electrostatic interactions. The replacement of an electron-donating methoxy group with a chloro group in some aminobenzophenones led to a drastic decrease in activity, highlighting the sensitivity of some biological targets to the electronic nature of the substituents.

Steric and Conformational Effects: The placement of chlorine atoms imposes steric bulk, which can influence the molecule's preferred conformation. The addition of a chlorine atom can introduce steric hindrance that restricts the rotation around single bonds, potentially locking the molecule into a more specific shape for receptor binding. In some molecular scaffolds, dichloro-substitution has been found to be a key feature for potent biological activity.

Acetoxy Substituent: The acetoxy group (-OCOCH₃) at the 3-position of the other phenyl ring also contributes uniquely to the molecule's profile.

Hydrogen Bonding: The carbonyl oxygen of the acetoxy group can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a receptor site.

Prodrug Potential: In a biological system, the acetoxy group, an ester, can be hydrolyzed by esterase enzymes to yield a hydroxyl group (-OH). This biotransformation is a common strategy in drug design to create prodrugs. The resulting hydroxyl group can then act as a potent hydrogen bond donor, which has been shown in related benzophenones to be a critical feature for enhancing the inhibition of certain enzymes.

The combination of these substituents creates a molecule with a distinct electronic, steric, and hydrogen-bonding profile that dictates its potential for molecular recognition.

Table 1: Summary of Key SAR Findings for Benzophenone Substituents from Various Studies

| Substituent/Position | Observed Effect | Biological Context | Reference Finding |

|---|---|---|---|

| 4-OH group | Enhances inhibitory activity | Inhibition of 3β-hydroxysteroid dehydrogenases | Plays a key role, possibly by forming hydrogen bonds. |

| 3-Amino and 4-Methoxy groups | Important for maximal cytotoxicity | Antitubulin activity | Combination of these groups plays a crucial role. |

| Chloro group (vs. Methoxy group) | Drastic decrease in activity | Cytotoxicity of aminobenzophenones | Highlights the importance of electronic properties. |

| Fluoro and Chloro groups (para position) | Showed significant activity | Antiproliferative properties | Demonstrates the impact of halogen substitution. |

Elucidation of Key Structural Features Influencing Biological Interactions (non-clinical)

Non-clinical studies help to reveal the molecular mechanisms by which benzophenone derivatives exert their effects. The key structural features of the benzophenone scaffold and its substituents directly influence how these molecules interact with biological systems like proteins and membranes.

Docking studies have provided significant insights into these interactions. For instance, investigations into benzophenone-type inhibitors of the multidrug transporter P-glycoprotein showed that the core benzophenone scaffold interacts with hydrophobic amino acid residues, specifically F343 and F303, near the entry gate of the protein's binding site. The lipophilic substituents on the scaffold were found to be surrounded by other hydrophobic residues, further anchoring the molecule.

The specific arrangement of functional groups is also critical for targeting particular cellular machinery. In the case of 3-aminobenzophenones designed as antimitotic agents, the substituents were positioned to mimic the binding of colchicine (B1669291) to tubulin. This specific structural arrangement allows the compounds to bind to the colchicine-binding site, thereby inhibiting tubulin polymerization and arresting cell division.

Beyond direct protein inhibition, some benzophenone derivatives have been shown to induce cellular effects through other mechanisms. Studies have indicated that certain benzophenones can generate reactive oxygen species (ROS), increase lipid peroxidation, and decrease the mitochondrial membrane potential. These actions suggest that the chemical structure facilitates redox cycling or other processes that lead to oxidative stress and cellular damage.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that moves beyond the qualitative observations of SAR to build statistically robust, predictive models. mdpi.com The goal of QSAR is to derive a mathematical equation that quantitatively correlates the chemical structure of a series of compounds with their biological activity. nih.gov

The QSAR modeling process typically involves several key steps:

Data Set Compilation: A training set of molecules with known biological activities is assembled. For benzophenones, one study used a set of fourteen derivatives evaluated for antimalarial activity. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., dipole moment, energies of frontier orbitals). researchgate.net

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to build a model that finds the best correlation between a subset of the molecular descriptors and the observed biological activity. nih.govresearchgate.net The resulting equation can be used to understand which properties are most influential.

Validation and Prediction: The model's predictive power is rigorously tested. This is often done with an external test set of compounds that were not used in the model's creation. A strong correlation between the predicted and experimentally measured activities indicates a robust and useful QSAR model. researchgate.net

In a QSAR study of benzophenone derivatives with antimalarial activity, a model was developed that successfully predicted the activity of a newly designed set of compounds. researchgate.net This demonstrates the power of QSAR to guide the rational design of new, more potent molecules without the need to synthesize and test every possible analogue. More advanced methods like three-dimensional QSAR (3D-QSAR) can also be employed, which consider the 3D spatial arrangement of steric and electrostatic fields around the molecules to build even more sophisticated predictive models. researchgate.net

Table 2: Example of Physicochemical Descriptors Used in a QSAR Study of Antimalarial Benzophenone Derivatives

| Descriptor | Abbreviation | Description |

|---|---|---|

| Partition Coefficient | LogP | A measure of the molecule's lipophilicity or hydrophobicity. |

| Molar Refractivity | MR | Related to the molecule's volume and polarizability. |

| Dipole Moment | DM | A measure of the overall polarity of the molecule. |

| Molecular Volume | MV | The van der Waals volume of the molecule. |

| Ionization Potential | IP | The energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

Biochemical Interactions and Non Clinical Biological Applications

Investigation of Molecular Target Binding and Inhibition Mechanisms (non-clinical)

Currently, there is a notable absence of published scientific literature detailing the specific molecular target binding and inhibition mechanisms of 3-Acetoxy-3',5'-dichlorobenzophenone. While studies have been conducted on other dichlorobenzophenone derivatives, showing interactions with targets such as the cannabinoid receptor 2 (CB2) and estrogen receptors, no such data is available for the 3-acetoxy-3',5'-dichloro substituted compound. bohrium.comnih.govnih.gov Therefore, its specific binding partners, affinity, and the mechanisms by which it might inhibit biological processes remain uncharacterized in non-clinical research.

| Target Investigated | Binding Affinity (e.g., Ki, IC50) | Inhibition Mechanism |

| No specific data available | No specific data available | No specific data available |

In Vitro Cellular Studies (e.g., cellular uptake, enzyme assays)

There are no specific in vitro cellular studies for this compound reported in the available scientific literature. Research on structurally related compounds, such as 4,4′-dichlorobenzophenone, has explored cellular effects like proliferation in MCF-7 cells, which is dependent on estrogen receptors. bohrium.comnih.gov However, dedicated studies on the cellular uptake, metabolic stability, or effects on specific enzyme activities of this compound have not been published. Consequently, its behavior and effects within a cellular context are currently unknown.

| Study Type | Cell Line/System | Outcome/Measurement | Findings |

| Cellular Uptake | No specific data available | No specific data available | No specific data available |

| Enzyme Assays | No specific data available | No specific data available | No specific data available |

Role in Xenobiotic Metabolism and Biotransformation Pathways

The role of this compound in xenobiotic metabolism and its own biotransformation pathways have not been specifically elucidated in published research. The metabolism of xenobiotics, particularly chlorinated compounds, generally involves enzymes such as cytochrome P450 monooxygenases and various transferases that aim to increase water solubility for excretion. mdpi.comyoutube.com For instance, the metabolism of simpler compounds like 2,4-dichlorophenol (B122985) has been shown to proceed via hydroxylation and conjugation in various organisms. nih.govresearchgate.netnih.gov However, the specific metabolic fate of the this compound molecule, including the hydrolysis of its acetoxy group and the subsequent transformations of the dichlorobenzophenone core, remains a subject for future investigation.

| Metabolic Phase | Enzyme Family Involved | Resulting Metabolite(s) |

| Phase I (Functionalization) | No specific data available | No specific data available |

| Phase II (Conjugation) | No specific data available | No specific data available |

Utilization as Biochemical Probes or Research Reagents

Benzophenone (B1666685) and its derivatives are widely recognized for their utility as photoreactive chemical probes in biochemical research. nih.govmdpi.comnih.gov Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety can be excited to a triplet state. nih.gov This excited state is capable of abstracting a hydrogen atom from adjacent C-H bonds, leading to the formation of a covalent bond between the probe and the interacting molecule, a technique known as photoaffinity labeling. mdpi.comroyalsocietypublishing.org

Given its benzophenone core, this compound has the potential to be utilized as such a photoaffinity probe. The substituents on the benzophenone rings can influence the efficiency of the photoreaction and the specificity of binding to target biomolecules. nih.gov These probes are instrumental in:

Identifying protein-protein interactions. mdpi.com

Mapping ligand-binding sites on proteins. nih.gov

Studying protein-RNA interactions. nih.gov

Identifying the molecular targets of bioactive compounds. royalsocietypublishing.orgrsc.org

While the general class of benzophenones is used for these applications, there are no specific published studies that have utilized this compound for these purposes to date. Its synthesis and application as a research reagent would be a novel area of investigation. rsc.org

| Application | Principle | Potential Advantage of this compound |

| Photoaffinity Labeling | Covalent bond formation with target molecules upon UV activation. mdpi.com | The dichloro and acetoxy substitutions may modulate binding affinity and photoreactivity. |

| Target Identification | Identifying unknown cellular binding partners of a molecule. royalsocietypublishing.orgrsc.org | Could be used to discover the targets of dichlorobenzophenone-based compounds. |

Environmental Fate, Transformation, and Degradation Pathways

Photodegradation Mechanisms under Simulated Environmental Conditions

Benzophenone (B1666685) and its derivatives are known to be photochemically active, and this reactivity is a key factor in their environmental degradation. The absorption of ultraviolet (UV) radiation can lead to the excitation of the benzophenone moiety, initiating a cascade of reactions. In aqueous environments, the photodegradation of benzophenones can proceed through both direct and indirect photolysis.

Direct photolysis occurs when the compound itself absorbs light, leading to its transformation. For benzophenone derivatives, this often involves the formation of an excited triplet state. rsc.org This excited state is a powerful oxidizing agent and can react with other molecules, including water or dissolved oxygen, to generate reactive oxygen species such as hydroxyl radicals. rsc.org These radicals can then attack the parent compound or other organic molecules.

Indirect photolysis involves the action of photosensitizers present in the water, such as dissolved organic matter and nitrate (B79036) ions, which absorb sunlight and produce reactive species that subsequently degrade the compound. rsc.org Studies on various benzophenone-type UV filters have shown that indirect photolysis can significantly enhance their degradation rates in natural waters. rsc.org The photodegradation of benzophenones in aquatic environments generally follows pseudo-first-order kinetics. nih.gov

For 3-Acetoxy-3',5'-dichlorobenzophenone, it is anticipated that the dichlorinated benzophenone structure will be the primary site of photochemical activity. The chlorine atoms on the phenyl ring can influence the electronic properties of the molecule and may affect the rate and pathways of photodegradation. The acetoxy group may also be susceptible to photochemically induced hydrolysis.

Table 1: Factors Influencing Photodegradation of Benzophenone Derivatives

| Factor | Influence on Photodegradation | Reference |

| UV Radiation | Initiates photochemical reactions through light absorption. | rsc.org |

| Dissolved Organic Matter | Can act as a photosensitizer, promoting indirect photolysis. | rsc.org |

| Nitrate Ions | Can also act as photosensitizers in natural waters. | rsc.org |

| pH | Can influence the speciation of the compound and the rates of certain photochemical reactions. | nih.gov |

| Presence of Oxygen | Can lead to the formation of reactive oxygen species. | rsc.org |

Biodegradation Studies and Microbial Metabolism in Aquatic and Terrestrial Systems

The biodegradation of halogenated aromatic compounds like this compound is a critical process in determining their environmental persistence. Microorganisms in soil and water can utilize such compounds as a source of carbon and energy, or they can be transformed through co-metabolism.

Studies on dichlorobenzophenones, which are metabolites of the pesticide DDT and the acaricide dicofol, indicate that these compounds can be subject to microbial degradation. canterbury.ac.nz For instance, the degradation of p,p'-dichlorobenzophenone has been observed in soil slurries. canterbury.ac.nz The rate and extent of biodegradation are highly dependent on the specific microbial communities present and the prevailing environmental conditions, such as the availability of oxygen and other nutrients.

The biodegradation of substituted benzophenones can proceed through various pathways. One common initial step is hydroxylation, where a hydroxyl group is introduced onto the aromatic ring. hanyang.ac.kr This is often followed by ring cleavage. For chlorinated aromatic compounds, a key step is often dehalogenation, where the chlorine atoms are removed. This can occur under both aerobic and anaerobic conditions.

The acetoxy group of this compound is likely to be susceptible to microbial hydrolysis by esterase enzymes, which would yield 3-hydroxy-3',5'-dichlorobenzophenone and acetic acid. The resulting hydroxylated dichlorobenzophenone would then be subject to further microbial degradation. The presence of two chlorine atoms can make the compound more recalcitrant to biodegradation compared to non-halogenated analogues.

Table 2: Microbial Processes in the Degradation of Substituted Benzophenones

| Microbial Process | Description | Relevance to this compound | Reference |

| Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring. | A likely initial step in the degradation of the dichlorobenzophenone moiety. | hanyang.ac.kr |

| Dehalogenation | Removal of chlorine atoms from the aromatic ring. | A critical step for the complete mineralization of the compound. | nih.gov |

| Ring Cleavage | Opening of the aromatic ring structure. | Necessary for the complete breakdown of the molecule. | nih.gov |

| Ester Hydrolysis | Cleavage of the ester bond by esterase enzymes. | Expected to be an initial and rapid step, yielding a hydroxylated intermediate. | nii.ac.jp |

Chemical Hydrolysis and Oxidation in Various Environmental Matrices

In addition to biological and photochemical processes, this compound can undergo abiotic degradation through chemical hydrolysis and oxidation.

Hydrolysis is a chemical reaction with water that can lead to the cleavage of chemical bonds. chemguide.co.uk The acetoxy group in this compound is an ester linkage, which is susceptible to hydrolysis. libretexts.org This reaction can be catalyzed by acids or bases. libretexts.org Under environmentally relevant pH conditions, particularly in alkaline waters, the hydrolysis of the ester group is expected to occur, yielding 3-hydroxy-3',5'-dichlorobenzophenone and acetic acid. chemguide.co.uknih.gov The rate of hydrolysis is dependent on both pH and temperature. usj.edu.mo

Chemical oxidation in the environment is primarily driven by reactive species such as hydroxyl radicals (•OH), which can be generated through various photochemical and chemical processes. nih.gov These highly reactive radicals can attack the aromatic rings of the dichlorobenzophenone structure, leading to hydroxylation and subsequent degradation. The presence of chlorine atoms can influence the reactivity of the aromatic rings towards oxidation.

Characterization of Environmental Transformation Products

The degradation of this compound in the environment will lead to the formation of various transformation products. Based on the degradation pathways of related compounds, several potential transformation products can be anticipated.

The initial and most likely transformation product resulting from hydrolysis or microbial esterase activity is 3-hydroxy-3',5'-dichlorobenzophenone . This product would then be subject to further degradation.

Photodegradation and microbial degradation of the dichlorobenzophenone moiety can lead to a variety of products. These may include hydroxylated dichlorobenzophenones, where hydroxyl groups are added to the aromatic rings. Dechlorination can also occur, leading to monochlorinated or non-chlorinated benzophenone derivatives. Further degradation can result in the cleavage of the aromatic rings, forming smaller aliphatic compounds. For example, the biodegradation of benzophenone-3 has been shown to produce 2,4-dihydroxybenzophenone (B1670367) and 4-cresol. researchgate.net

Table 3: Potential Transformation Products of this compound

| Transformation Product | Formation Pathway |

| 3-Hydroxy-3',5'-dichlorobenzophenone | Hydrolysis (chemical or enzymatic) |

| Hydroxylated dichlorobenzophenones | Photodegradation, microbial oxidation |

| Monochlorinated benzophenone derivatives | Dechlorination (photochemical or microbial) |

| Benzophenone | Complete dechlorination |

| Ring-cleavage products (e.g., chlorinated catechols, muconic acids) | Microbial ring fission |

Predictive Models for Environmental Persistence and Mobility

In the absence of experimental data, predictive models can provide valuable insights into the likely environmental persistence and mobility of this compound. These models utilize the chemical structure of a compound to estimate its physicochemical properties and environmental fate parameters.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly used for this purpose. These models can estimate properties such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow), which are crucial for predicting a chemical's distribution in the environment.

Fugacity-based models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, can simulate the transport and fate of contaminants in aquatic systems by considering the interactions between water, air, and sediment. nih.govacs.org These models can help to predict whether a compound is likely to persist in the water column, partition to sediment, or volatilize into the atmosphere.

For this compound, its relatively high molecular weight and the presence of chlorine atoms suggest a low vapor pressure and a tendency to adsorb to organic matter in soil and sediment. The acetoxy group may slightly increase its water solubility compared to the parent dichlorobenzophenone. Predictive models for halogenated aromatic compounds can be used to estimate its potential for long-range transport and bioaccumulation. rsc.org

Derivatization and Chemical Modification Studies

Synthesis of Functionalized Analogues for Targeted Research Applications

The synthesis of functionalized analogues of 3-Acetoxy-3',5'-dichlorobenzophenone allows for the systematic investigation of structure-activity relationships. A primary approach involves the hydrolysis of the acetate ester to unveil the corresponding phenol (B47542), 3-Hydroxy-3',5'-dichlorobenzophenone. This key intermediate serves as a versatile platform for introducing a variety of functional groups through etherification or esterification reactions. For instance, reaction with alkyl halides in the presence of a base can yield a series of alkoxy derivatives. These modifications can modulate the lipophilicity and steric profile of the parent compound.

Another avenue for functionalization targets the benzophenone (B1666685) carbonyl group. The formation of Schiff bases or hydrazones introduces nitrogen-containing moieties that can alter the electronic properties and potential for hydrogen bonding of the molecule. For example, condensation with substituted anilines or hydrazines can produce a library of imino- or hydrazono-analogues.

Furthermore, electrophilic aromatic substitution on the acetoxy-bearing phenyl ring, directed by the activating acetoxy group, could introduce nitro or halogen substituents, further diversifying the electronic landscape of the molecule. The precise conditions for such reactions would need to be carefully controlled to avoid cleavage of the ester group.

Table 1: Synthesis of Functionalized Analogues of this compound

| Starting Material | Reagent(s) | Product | Purpose of Functionalization |

| This compound | 1. NaOH, H₂O/MeOH2. Alkyl halide (e.g., CH₃I), K₂CO₃ | 3-Alkoxy-3',5'-dichlorobenzophenone | Modulation of lipophilicity and steric bulk |

| This compound | Substituted Aniline, Acid catalyst | 3-Acetoxy-3',5'-dichloro-N-arylbenzophenone imine | Introduction of hydrogen bonding capabilities and electronic variation |

| This compound | Hydrazine hydrate | This compound hydrazone | Creation of a reactive handle for further conjugation |

| This compound | HNO₃, H₂SO₄ | 3-Acetoxy-3',5'-dichloro-x-nitrobenzophenone | Alteration of electronic properties |

Exploration of Novel Reaction Chemistries for Structural Diversification

The exploration of novel reaction chemistries unlocks access to structurally diverse analogues of this compound that are not accessible through simple functional group transformations. One such approach is the application of transition metal-catalyzed cross-coupling reactions on the dichlorinated phenyl ring. For instance, Suzuki or Stille coupling reactions could be employed to replace one or both chlorine atoms with alkyl, aryl, or heteroaryl groups. This would lead to a significant expansion of the chemical space around the benzophenone core.

Another innovative strategy involves the photochemical reactions of the benzophenone carbonyl group. Upon irradiation with UV light, benzophenones can participate in [2+2] cycloaddition reactions with alkenes, leading to the formation of oxetane rings. This photochemical approach offers a pathway to complex polycyclic structures with unique three-dimensional architectures.

Furthermore, the carbonyl group can be a substrate for various nucleophilic addition reactions. The use of organometallic reagents, such as Grignard or organolithium reagents, can convert the ketone into a tertiary alcohol, which can then be further functionalized. This transformation fundamentally alters the geometry and electronic nature of the central part of the molecule.

Table 2: Novel Reaction Chemistries for Structural Diversification

| Starting Material | Reaction Type | Reagent(s) | Product Class | Structural Outcome |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Arylated Benzophenone | Replacement of chlorine with an aryl group |

| This compound | Photochemical [2+2] Cycloaddition | Alkene, UV light | Oxetane Adduct | Formation of a four-membered heterocyclic ring |

| This compound | Grignard Reaction | Alkyl or Aryl magnesium halide | Tertiary Alcohol | Conversion of the carbonyl to a hydroxyl and addition of an R-group |

| This compound | Wittig Reaction | Phosphonium ylide | Alkene | Replacement of the carbonyl oxygen with a carbon-carbon double bond |

Design and Synthesis of Prodrugs or Precursors for Enhanced Biochemical Utility (focus on chemical aspect)

The design and synthesis of prodrugs or precursors of this compound are aimed at improving its physicochemical properties, such as solubility or stability, to enhance its utility in biochemical assays. A common prodrug strategy involves the modification of the core molecule with a promoiety that is designed to be cleaved under specific physiological conditions to release the active compound.

One approach is to synthesize more labile ester analogues of the parent compound. By replacing the acetyl group with longer-chain alkyl or amino acid residues, the rate of enzymatic or chemical hydrolysis can be modulated. For instance, the synthesis of an amino acid ester prodrug could potentially target specific enzymatic pathways for activation.

Another strategy focuses on the carbonyl group. The formation of an oxime or a hydrazone can serve as a precursor that is stable under certain conditions but can be hydrolyzed to regenerate the parent ketone. The rate of this hydrolysis can be tuned by the nature of the substituent on the nitrogen atom.

Furthermore, precursors can be designed to release the active compound upon a specific trigger, such as a change in pH or redox potential. For example, incorporating a pH-sensitive ketal or acetal at the carbonyl position could allow for targeted release in acidic environments. These chemical modifications are crucial for developing tools with improved performance in complex biological systems. The primary goal of prodrug design is to optimize the therapeutic benefits of an active medicinal agent by temporarily masking it as a biologically inactive molecule that is transformed under specific conditions for efficient delivery. nih.gov

Table 3: Prodrug and Precursor Design Strategies

| Parent Compound | Promoieity | Linkage | Activation Trigger | Potential Advantage |

| 3-Hydroxy-3',5'-dichlorobenzophenone | Amino Acid | Ester | Esterases | Targeted enzymatic release |

| This compound | Diol (e.g., ethylene (B1197577) glycol) | Ketal | Low pH | pH-sensitive release |

| This compound | Hydroxylamine | Oxime | Hydrolysis | Controlled release of the ketone |

| 3-Hydroxy-3',5'-dichlorobenzophenone | Phosphate group | Phosphate Ester | Phosphatases | Increased aqueous solubility |

Future Research Directions and Emerging Academic Applications

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Acetoxy-3',5'-dichlorobenzophenone and its analogs is anticipated to move towards greener and more efficient methodologies. Traditional synthetic routes, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated solvents, which can be environmentally problematic. Future research will likely focus on catalytic and solvent-minimized approaches.

Key areas of development include:

Catalytic Friedel-Crafts Acylation: The use of solid acid catalysts or recyclable Lewis acids could significantly reduce waste and improve the ease of product purification.

Photocatalysis: Light-mediated reactions offer a powerful tool for forging new bonds under mild conditions, potentially enabling novel and more direct pathways to substituted benzophenones.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Below is a prospective comparison of a traditional versus a potential sustainable synthetic route:

| Feature | Traditional Route (e.g., Friedel-Crafts) | Future Sustainable Route (e.g., Catalytic) |

| Catalyst | Stoichiometric AlCl₃ | Catalytic (e.g., Zeolites, Metal-Organic Frameworks) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Cyrene, 2-MeTHF) or solvent-free |

| Energy Input | Often requires heating | Potentially lower energy, possibly photochemically driven |

| Waste Generation | High, due to catalyst quenching and solvent use | Low, with catalyst recycling and minimal solvent |

| Atom Economy | Moderate | Potentially higher |

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. The interplay of its functional groups—the carbonyl, the acetoxy, and the chloro substituents—can lead to complex photochemical and thermal reaction pathways.

Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate:

Photochemical Reactivity: The benzophenone (B1666685) core is a well-known photosensitizer. Research will aim to understand how the substituents on this compound influence its excited-state properties, such as intersystem crossing rates and triplet state reactivity. This is particularly relevant for its potential use in photopolymerization or as a photocatalyst.

Reaction Intermediates: Time-resolved spectroscopy can be used to detect and characterize transient species, such as ketyl radicals, which are common intermediates in benzophenone photochemistry.

Degradation Pathways: Understanding how this molecule degrades under various conditions (e.g., UV light, oxidative stress) is important for assessing its environmental persistence and for designing more stable derivatives for specific applications.

A hypothetical study could investigate the quantum yields of different photochemical processes for a series of substituted dichlorobenzophenones:

| Compound | Solvent | Quantum Yield (Photoreduction) | Triplet State Lifetime (μs) |

| 4,4'-Dichlorobenzophenone (B107185) | Isopropanol | 0.85 | 15 |

| 3,4-Dichlorobenzophenone | Acetonitrile | 0.62 | 12 |

| This compound (Predicted) | Isopropanol | To be determined | To be determined |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of molecules with desired properties. For this compound, these computational tools can be applied in several ways:

Retrosynthetic Analysis: AI algorithms can propose novel and efficient synthetic routes, potentially identifying pathways that are not immediately obvious to human chemists.

Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of this compound and its virtual derivatives, allowing for in silico screening before committing to laboratory synthesis.

Reaction Optimization: AI can be used to design experiments and optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts.

The following table illustrates how a machine learning model could be trained to predict reaction yields for the synthesis of substituted benzophenones:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

| 3-Acetoxybenzoyl chloride | 1,3-Dichlorobenzene (B1664543) | AlCl₃ | CS₂ | 45 | 85 |

| 3-Hydroxybenzoyl chloride | 1,3-Dichlorobenzene | FeCl₃ | Nitrobenzene | 60 | 78 |

| 3-Acetoxybenzoic acid | 1,3-Dichlorobenzene | Zeolite H-BEA | Toluene | 110 | 92 |

Exploration of Novel Biological Roles and Interactions (non-clinical)

While avoiding clinical applications, the benzophenone scaffold is known to interact with biological systems in various ways. Future non-clinical research on this compound could uncover novel biological activities. The presence of chlorine atoms can enhance lipophilicity and potential for halogen bonding, while the acetoxy group can be a site for metabolic transformation.

Potential areas of investigation include:

Enzyme Inhibition: Screening against a panel of enzymes to identify potential inhibitory activity. The benzophenone structure is a known feature in some enzyme inhibitors.

Biochemical Probes: If the molecule exhibits interesting fluorescence or photochemical properties, it could be developed as a probe for studying biological processes in vitro.

Agrochemical Research: Many commercial pesticides and herbicides contain chlorinated aromatic rings. Investigating the effects of this compound on plant or fungal systems could be a fruitful area of research.

A representative in vitro assay could screen various dichlorobenzophenone derivatives for inhibitory activity against a specific enzyme:

| Compound | Concentration (µM) | % Inhibition of Enzyme X | IC₅₀ (µM) |

| 4,4'-Dichlorobenzophenone | 10 | 45 | 12.5 |

| 2,4'-Dichlorobenzophenone | 10 | 62 | 8.1 |

| This compound | 10 | To be determined | To be determined |

Applications in Advanced Materials Science and Photonic Technologies